Ncoa4-9A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ncoa4-9A is a novel compound that has garnered significant attention in the scientific community due to its unique ability to inhibit ferroptosis. Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. This compound targets the nuclear receptor coactivator 4 (NCOA4), a cargo receptor for ferritinophagy, and disrupts the interaction between NCOA4 and ferritin heavy chain 1 (FTH1), thereby reducing the amount of bioavailable intracellular ferrous iron .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ncoa4-9A involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis requires precise control of reaction parameters to ensure the purity and efficacy of the final product .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process would include rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions

Ncoa4-9A primarily undergoes interactions that disrupt protein-protein interactions, specifically between NCOA4 and FTH1. This disruption inhibits ferroptosis by reducing the amount of bioavailable intracellular ferrous iron .

Common Reagents and Conditions

The reactions involving this compound typically require reagents that facilitate the binding of the compound to its target proteins. Conditions such as temperature, pH, and solvent choice are optimized to enhance the efficacy of the compound .

Major Products Formed

The major product formed from the interaction of this compound with its target is a complex that inhibits the NCOA4-FTH1 interaction, thereby preventing ferroptosis .

Aplicaciones Científicas De Investigación

Ncoa4-9A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Neurological Diseases: This compound has shown promise in preventing and treating neurological diseases by inhibiting ferroptosis, which is implicated in conditions such as ischemic stroke.

Cancer Research: The compound is being investigated for its potential to inhibit ferroptosis in cancer cells, thereby providing a novel therapeutic approach.

Iron Metabolism Studies: This compound is used to study the regulation of iron metabolism and its impact on cellular processes.

Drug Development: The unique mechanism of action of this compound makes it a valuable tool in the development of new drugs targeting ferroptosis.

Mecanismo De Acción

Ncoa4-9A exerts its effects by directly binding to the recombinant protein NCOA4, specifically the region spanning amino acids 383-522. This binding effectively blocks the interaction between NCOA4 and FTH1, reducing the amount of bioavailable intracellular ferrous iron. By disrupting this interaction, this compound inhibits ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .

Comparación Con Compuestos Similares

Ncoa4-9A is unique in its ability to specifically target the NCOA4-FTH1 interaction. Similar compounds that inhibit ferroptosis include:

Deferoxamine: An iron chelator that reduces the availability of iron, thereby inhibiting ferroptosis.

Glutathione Peroxidase 4 (GPX4) Inhibitors: Compounds that inhibit GPX4, an enzyme that prevents lipid peroxidation.

Erastin: A compound that induces ferroptosis by inhibiting the cystine/glutamate antiporter system.

This compound stands out due to its specific mechanism of action, targeting the NCOA4-FTH1 interaction, which is not a common target for other ferroptosis inhibitors .

Propiedades

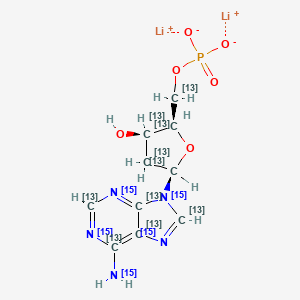

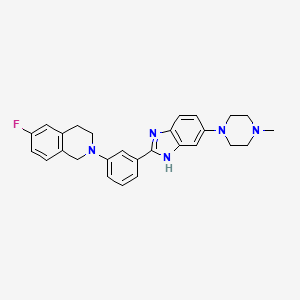

Fórmula molecular |

C27H28FN5 |

|---|---|

Peso molecular |

441.5 g/mol |

Nombre IUPAC |

6-fluoro-2-[3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenyl]-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C27H28FN5/c1-31-11-13-32(14-12-31)24-7-8-25-26(17-24)30-27(29-25)20-3-2-4-23(16-20)33-10-9-19-15-22(28)6-5-21(19)18-33/h2-8,15-17H,9-14,18H2,1H3,(H,29,30) |

Clave InChI |

QRWMLNIGTNIHCJ-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)N5CCC6=C(C5)C=CC(=C6)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)

![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)

![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)